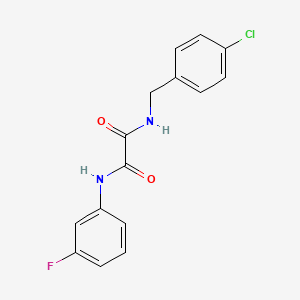
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across cell membranes. CFTR(inh)-172 has been shown to inhibit the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
Mecanismo De Acción
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 inhibits the activity of this compound by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of ions across cell membranes.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound(inh)-172 can inhibit the activity of this compound in a dose-dependent manner. In vivo studies have shown that this compound(inh)-172 can reduce the transport of ions across cell membranes in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and administer. Another advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. One limitation is that it may not be effective in all cases of cystic fibrosis, as there are many different mutations that can affect the activity of this compound.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172. One direction is to continue to study its potential therapeutic applications in the treatment of cystic fibrosis. Another direction is to investigate its potential as a tool for studying the role of this compound in other physiological processes. Additionally, there is a need for further research on the mechanism of action of this compound(inh)-172, as well as its potential side effects.
Métodos De Síntesis
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form this compound(inh)-172.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the this compound gene, which encodes the this compound protein. This compound(inh)-172 has been shown to inhibit the activity of this compound in vitro and in vivo, making it a potential therapeutic agent for the treatment of cystic fibrosis.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6206-09-3 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
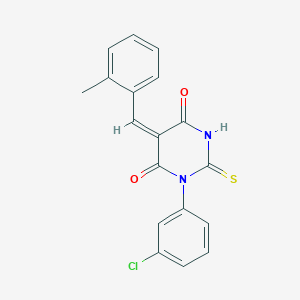
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)

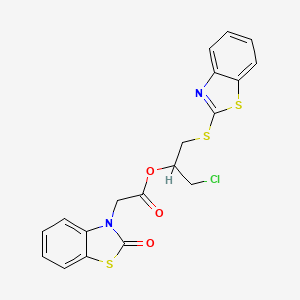

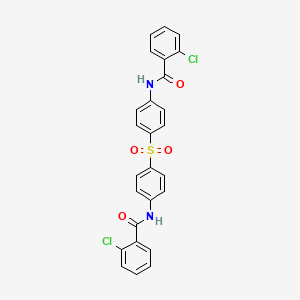
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
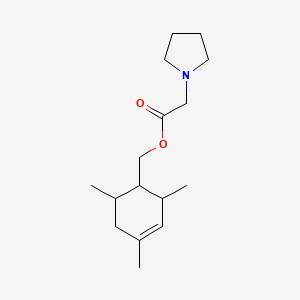
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
